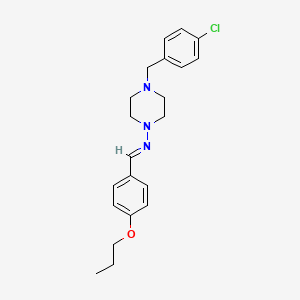

![molecular formula C22H27N5O B5553328 N-[(5-isobutyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]quinoline-2-carboxamide](/img/structure/B5553328.png)

N-[(5-isobutyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]quinoline-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

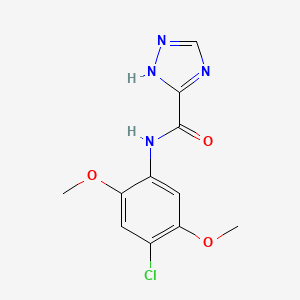

This compound is a derivative of quinoline and is part of the pyrazolo[1,5-a][1,4]diazepine group. It's structurally related to various other heterocyclic compounds, which have been studied for their diverse biological activities.

Synthesis Analysis

- Synthesis Route : The synthesis involves several steps, starting from substituted aniline and proceeding through reactions like Michael addition, cyclization, Mannich reaction, and condensation with semicarbazides (Yuan et al., 2011).

Molecular Structure Analysis

- Structure Elucidation : The molecular structure of these compounds is typically confirmed using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. These techniques help in identifying the arrangement of atoms within the molecule (E. A. Bakhite, 2001).

Chemical Reactions and Properties

- Reactivity : This compound's chemical reactivity can be influenced by its functional groups, such as the carboxamide group and the pyrazolo[1,5-a][1,4]diazepine moiety. These groups can participate in various chemical reactions, contributing to the compound's biological activity (R. Mekheimer et al., 2017).

Scientific Research Applications

Synthesis and Structural Analysis

Research in this area often explores the synthesis and structural analysis of quinoline and pyrazoloquinoline derivatives, aiming to understand their binding affinities, structural requirements, and the influence of different substitutions on their biological activities. For instance, studies have detailed the synthesis and structure-activity relationships of thienylpyrazoloquinolines, highlighting the importance of planarity and specific substitutions for binding to benzodiazepine receptors and demonstrating their agonist or inverse agonist activities (Takada et al., 1988).

Potential Therapeutic Applications

A significant portion of research focuses on potential therapeutic applications, such as anticancer, antimicrobial, and enzyme inhibition activities. For example, carboxamide derivatives of benzo[b][1,6]naphthyridines have been tested for their cytotoxic activities against various cancer cell lines, showcasing the potential of quinoline derivatives in cancer therapy (Deady et al., 2003). Similarly, novel 3-quinoline carboxamides have been identified as potent and selective inhibitors of ataxia telangiectasia mutated (ATM) kinase, indicating their relevance in targeted cancer treatments (Degorce et al., 2016).

Antimicrobial and Antifungal Activities

Research also extends to the antimicrobial and antifungal properties of quinoline derivatives. Studies have synthesized and evaluated the antifungal activity of 6-fluoro-3,3a,4,5-tetrahydro-2H-pyrazolo[4,3-c]quinoline-2-carboxamide derivatives, demonstrating their efficacy against various fungi (Yuan et al., 2011). This highlights the potential of such compounds in addressing fungal infections and contributing to the development of new antifungal agents.

Future Directions

properties

IUPAC Name |

N-[[5-(2-methylpropyl)-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepin-2-yl]methyl]quinoline-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N5O/c1-16(2)14-26-10-5-11-27-19(15-26)12-18(25-27)13-23-22(28)21-9-8-17-6-3-4-7-20(17)24-21/h3-4,6-9,12,16H,5,10-11,13-15H2,1-2H3,(H,23,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQTLJPQOOOVRTI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1CCCN2C(=CC(=N2)CNC(=O)C3=NC4=CC=CC=C4C=C3)C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(aminocarbonyl)phenyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B5553279.png)

![1-(3-{[4-(2-pyridinyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone](/img/structure/B5553287.png)

![1-({4-methyl-5-[1-(1H-1,2,3-triazol-1-ylacetyl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methyl)azepane](/img/structure/B5553288.png)

![5-(1-azepanyl)-2-[(4-chlorophenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B5553296.png)

![4-methyl-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5553301.png)

![3-[2-(4-ethylpiperazin-1-yl)ethyl]-8-[(2E)-3-phenylprop-2-en-1-yl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5553307.png)

![(4aR*,7aS*)-N,N-dimethyl-4-(3-phenylpropanoyl)hexahydrothieno[3,4-b]pyrazine-1(2H)-carboxamide 6,6-dioxide](/img/structure/B5553315.png)

![4-[(diethylamino)sulfonyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B5553318.png)

![1-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]carbonyl}-2-(3-methyl-1,2,4-oxadiazol-5-yl)piperidine](/img/structure/B5553325.png)